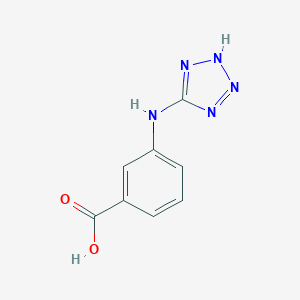

3-(2H-tetrazol-5-ylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

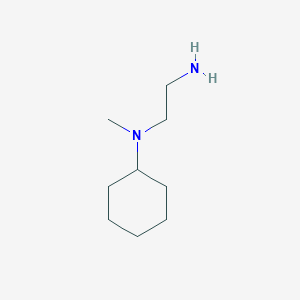

The molecular structure of “3-(2H-tetrazol-5-ylamino)benzoic acid” can be represented by the SMILES stringOC(=O)c1cccc(c1)-c2nn[nH]n2 . Physical And Chemical Properties Analysis

The physical form of “3-(2H-tetrazol-5-ylamino)benzoic acid” is solid . Its molecular weight is 205.17 g/mol.Aplicaciones Científicas De Investigación

Anti-Trypanosomal Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in developing countries. Researchers have identified 3-(2H-tetrazol-5-ylamino)benzoic acid derivatives as potential anti-trypanosomal agents. Specifically, three compounds (14, 18, and 19) containing a para-aminobenzoic acid moiety exhibited remarkable trypanocidal activity. Their lysis concentration of 50% of the population (LC50) was less than 0.15 µM for the NINOA strain and less than 0.22 µM for the INC-5 strain. These compounds outperformed commercially available drugs like nifurtimox and benznidazole .

Trans-Sialidase Inhibition

Trans-sialidase (TS) is a crucial enzyme in the life cycle of T. cruzi. It plays a role in host cell invasion and immune evasion. Compound 18, derived from 3-(2H-tetrazol-5-ylamino)benzoic acid , demonstrated moderate inhibition (47%) of trans-sialidase activity. Its binding model resembled that of DANA (pattern A). Targeting TS with such inhibitors opens avenues for novel anti-Chagas drug development .

Catalyst Screening

Beyond its biological applications, 3-(2H-tetrazol-5-ylamino)benzoic acid has been explored as a catalyst. Researchers investigated various acids, including benzoic acid (PhCOOH), trifluoroacetic acid (CF3COOH), and acetic acid (CH3COOH), for catalytic systems. Ultimately, TsOH·H2O emerged as the optimal catalyst for solvent screening, emphasizing the compound’s versatility .

Propiedades

IUPAC Name |

3-(2H-tetrazol-5-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c14-7(15)5-2-1-3-6(4-5)9-8-10-12-13-11-8/h1-4H,(H,14,15)(H2,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWVRTYTTSAQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NNN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-tetrazol-5-ylamino)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)

![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)